![molecular formula C10H8F3NO4 B7959395 Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B7959395.png)
Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-[4-nitro-2-(trifluoromethyl)phenyl]acetic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 2-[4-amino-2-(trifluoromethyl)phenyl]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[4-nitro-2-(trifluoromethyl)phenyl]acetic acid and methanol.
Scientific Research Applications
Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
- Methyl 4-nitro-2-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
Comparison: Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(14(16)17)5-8(6)10(11,12)13/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUAOQDPPDTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7959313.png)
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7959327.png)
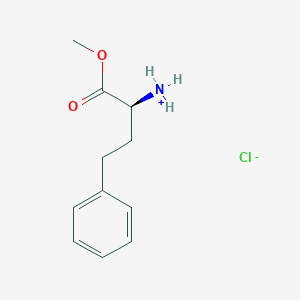
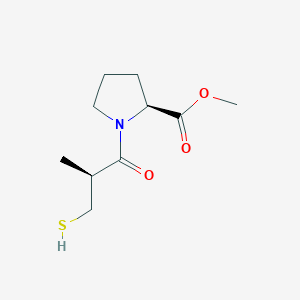
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7959339.png)
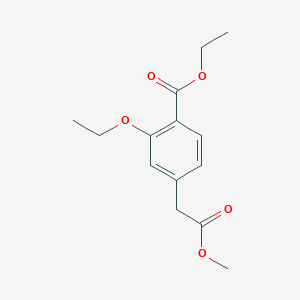
![methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate](/img/structure/B7959342.png)
![Methyl 2-{2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl}acetate](/img/structure/B7959353.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B7959361.png)
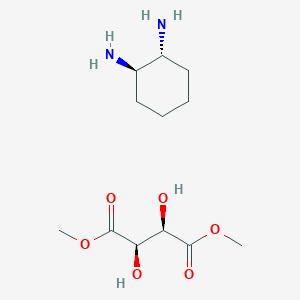
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7959382.png)
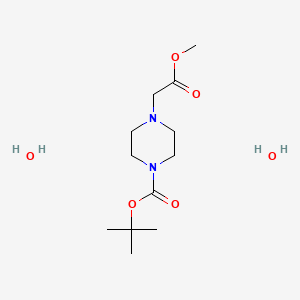
![Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B7959405.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate](/img/structure/B7959407.png)
